molecular formula C7H7Br2N3O B1586162 2-Amino-3,5-dibromobenzohydrazide CAS No. 97096-13-4

2-Amino-3,5-dibromobenzohydrazide

Cat. No. B1586162
CAS RN: 97096-13-4
M. Wt: 308.96 g/mol
InChI Key: GOONVUGWFUNIJB-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzohydrazide is a chemical compound with the molecular formula C7H7Br2N3O . It is related to 2-Amino-3,5-dibromobenzaldehyde, which has been identified as one of the oxidation products of bromhexine .


Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, 2-Amino-3,5-dibromobenzaldehyde can be prepared from an anthranilic acid alkyl ester, which is brominated in the presence of an oxidizing agent to form the 3,5-dibromoanthranilic acid ester. This ester is then reacted with hydrazine to form a hydrazide .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromobenzohydrazide is characterized by the presence of two bromine atoms, three nitrogen atoms, and one oxygen atom in its structure . The exact mass of the molecule is 306.895588 g/mol .


Chemical Reactions Analysis

2-Amino-3,5-dibromobenzaldehyde, a related compound, participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives . It may also be employed in the preparation of tetradentate Schiff base ligands, via condensation with aliphatic diamines .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromobenzaldehyde, a related compound, has a molecular weight of 278.93 . It has a melting point of 130-135 °C . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Safety And Hazards

2-Amino-3,5-dibromobenzaldehyde can cause eye, skin, and respiratory tract irritation . In case of contact with eyes or skin, it is recommended to flush with plenty of water and seek medical aid . If inhaled or ingested, moving to fresh air and rinsing the mouth with water is advised, respectively .

properties

IUPAC Name

2-amino-3,5-dibromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N3O/c8-3-1-4(7(13)12-11)6(10)5(9)2-3/h1-2H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONVUGWFUNIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381738
Record name 2-amino-3,5-dibromobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromobenzohydrazide

CAS RN

97096-13-4
Record name Benzoic acid, 2-amino-3,5-dibromo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97096-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3,5-dibromobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Majumdar, A Pati, M Patra, RK Behera… - Chemical …, 2014 - ACS Publications
Heterocycles form by far the largest of the classical divisions of organic chemistry. Moreover, they are of immense importance not only both biologically and industrially but also to the …
Number of citations: 301 pubs.acs.org

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